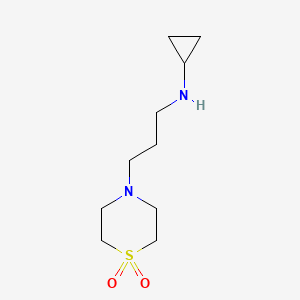

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide

Description

Properties

Molecular Formula |

C10H20N2O2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl]cyclopropanamine |

InChI |

InChI=1S/C10H20N2O2S/c13-15(14)8-6-12(7-9-15)5-1-4-11-10-2-3-10/h10-11H,1-9H2 |

InChI Key |

OFZAYXKVUANZSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCCCN2CCS(=O)(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is primarily used in the synthesis of compounds that target viral infections, such as HIV. Its unique structural features make it a valuable building block in drug discovery and development processes.

Research Applications

This compound is utilized in studies focusing on its binding affinity and efficacy against specific biological targets. Research indicates that 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide may interact with viral proteins crucial for HIV maturation, thereby inhibiting their function. These studies are essential for understanding how modifications to this compound could enhance its therapeutic efficacy.

Interaction Studies

Interaction studies involving 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide focus on its binding affinity and efficacy against specific biological targets. Research suggests that this compound may interact with viral proteins critical for HIV maturation, potentially inhibiting their function. Such investigations are crucial for understanding how modifications to this compound could improve its therapeutic efficacy.

Potential as an HIV Maturation Inhibitor

4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide has been investigated for its potential as an inhibitor of HIV maturation, making it relevant in the development of antiviral therapies. The presence of the thiomorpholine ring enhances its ability to interact with biological targets, potentially leading to therapeutic applications in treating viral infections.

Mechanism of Action

The mechanism of action of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of the target compound and its analogs:

| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|---|

| 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide | 3-(Cyclopropylamino)propyl | C₉H₁₉N₂O₂S | ~227.3* | N/A | Cyclopropylamine, tertiary amine |

| 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide | 3-Chloro-2-hydroxypropyl | C₇H₁₄ClNO₃S | 227.71 | 1565044-90-7 | Chlorine, hydroxyl groups |

| 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide | 3-Aminopropyl | C₇H₁₆N₂O₂S | 192.28 | 90000-25-2 | Primary amine, linear chain |

| 4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide | 3-Hydroxypropyl | C₇H₁₅NO₃S | 193.26 | 205194-33-8 | Hydroxyl group, polar substituent |

| 4-(4′-Aminobenzyl)thiomorpholine 1,1-dioxide | 4-Aminobenzyl | C₁₁H₁₆N₂O₂S | 240.32 | 263339-24-8 | Aromatic amine, extended conjugation |

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects: The cyclopropylamino group introduces steric hindrance and rigidity compared to linear amines (e.g., 3-aminopropyl) or hydroxylated chains (e.g., 3-hydroxypropyl) .

- Molecular Weight: The target compound’s molecular weight (~227.3 g/mol) is higher than non-aromatic analogs (e.g., 192.28 g/mol for 3-aminopropyl) due to the cyclopropane ring .

- Polarity: Hydroxypropyl (CAS 205194-33-8) and aminobenzyl (CAS 263339-24-8) derivatives exhibit higher polarity than the chloro-hydroxypropyl (CAS 1565044-90-7) or cyclopropylamino analogs .

Physicochemical and Functional Differences

Reactivity and Stability

- Cyclopropylamino Group: The cyclopropane ring in the target compound may increase stability under acidic conditions compared to primary amines (e.g., 3-aminopropyl) but could introduce strain-induced reactivity .

- Chloro-Hydroxypropyl Derivative : The presence of chlorine (CAS 1565044-90-7) enhances electrophilicity, making it prone to nucleophilic substitution, unlike the target compound’s amine-dominated reactivity .

Biological Activity

Molecular Formula

- C : 10

- H : 16

- N : 2

- O : 2

- S : 1

Molecular Weight

- Approximately 218.30 g/mol

Structural Characteristics

The compound features a thiomorpholine ring, which is known for its diverse pharmacological activities. The presence of the cyclopropylamino group may enhance its biological interactions.

Antimicrobial Properties

Research indicates that thiomorpholine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiomorpholine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines. For example, a related compound demonstrated cytotoxic effects on human breast cancer cells by promoting cell cycle arrest and apoptosis .

The proposed mechanisms through which thiomorpholines exert their biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : They may influence pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiomorpholine derivatives found that those with cyclopropyl substitutions exhibited enhanced antimicrobial activity compared to their linear counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives against E. coli and Pseudomonas aeruginosa .

Case Study 2: Anticancer Properties

In a recent experimental study, researchers synthesized several thiomorpholine analogs, including 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide. The results indicated that this compound effectively inhibited the proliferation of prostate cancer cells in vitro, with IC50 values in the low micromolar range .

Data Table: Biological Activities of Thiomorpholine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| 4-(3-(Cyclopropylamino)propyl)thiomorpholine | Antimicrobial | E. coli | MIC = 8 µg/mL |

| Similar Thiomorpholine Derivative | Anticancer | Prostate Cancer Cells | IC50 = 5 µM |

| Another Thiomorpholine Variant | Antimicrobial | Staphylococcus aureus | MIC = 12 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide?

- Methodological Answer : A common approach involves oxidizing the thiomorpholine precursor using meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. This method ensures complete conversion of the sulfide to the sulfone group while maintaining structural integrity .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclopropylamino and thiomorpholine-dioxide moieties. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) and mass spectrometry (MS) are critical for purity assessment and molecular weight verification .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to potential unknown hazards, follow strict safety guidelines: use personal protective equipment (PPE), conduct reactions in a fume hood, and store the compound in a dry, inert atmosphere. Consult institutional chemical safety committees and reference frameworks like the WHO guidelines for disposal protocols .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy to identify changes in sulfone group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the sulfone group in bioactivity?

- Methodological Answer : Synthesize analogs where the sulfone group is replaced with sulfoxide or sulfide moieties. Compare their antimicrobial or receptor-binding activity using in vitro assays (e.g., MIC testing for antimicrobial evaluation). Statistical analysis of potency differences will isolate the sulfone’s contribution .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Standardize solubility testing by using identical solvents (e.g., PBS, DMSO), temperatures, and agitation methods. Employ nephelometry or UV-vis spectroscopy for quantitative analysis. Report results with detailed experimental conditions to enable cross-study comparisons .

Q. How can impurity profiling be optimized during synthesis?

- Methodological Answer : Use HPLC with reference standards (e.g., desfluoro or ethylenediamine analogs) to identify by-products. Adjust reaction parameters (e.g., MCPBA stoichiometry, reaction time) to minimize impurities. For quantification, calibrate against certified reference materials .

Q. What experimental designs improve reaction yield while avoiding side products?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying catalysts (e.g., MCPBA vs. H₂O₂), solvents (dichloromethane vs. acetonitrile), and temperatures. Analyze outcomes via response surface methodology to identify optimal conditions .

Notes on Methodological Rigor

- Data Validation : Cross-validate analytical results (e.g., NMR, MS) with independent techniques to rule out instrument-specific artifacts.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and ethical review for biological testing .

- Documentation : Maintain detailed logs of synthetic batches, storage conditions, and analytical parameters to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.